2-Aminothieno[2,3-d]pyrimidin-4(3H)-one
Overview
Description
2-Aminothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the thienopyrimidinone family, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with triethylorthoacetate, followed by cyclocondensation with amines or hydrazines. This reaction can be efficiently carried out using microwave irradiation under solvent-free conditions . Another method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines, which yields thieno[2,3-d]pyrimidine-4-carboxylic acids that can be further derivatized .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of microwave-assisted synthesis and Pd-catalyzed reactions suggests that scalable and efficient production methods could be developed based on these laboratory-scale procedures.
Chemical Reactions Analysis
Types of Reactions
2-Aminothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted thienopyrimidinones, which can exhibit enhanced biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential antitubercular agent with low cytotoxicity against human cell lines.
Mechanism of Action
The mechanism of action of 2-Aminothieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of key enzymes and pathways in microbial and cancer cells. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and cell death . The compound’s ability to interact with various molecular targets makes it a versatile agent in the treatment of infectious diseases and cancer.
Comparison with Similar Compounds
2-Aminothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidinone derivatives and related heterocyclic compounds:
Thieno[3,2-d]pyrimidin-4-amines: These compounds also exhibit antimicrobial and anticancer activities but may differ in their specific molecular targets and potency.
Pyrrolo[2,3-d]pyrimidin-4-amines: Known for their anti-HIV and antitumor activities, these compounds share structural similarities with thienopyrimidinones but have distinct biological profiles.
Benzo-thieno[3,2-d]pyrimidin-4-amines: These analogs have been studied for their antiproliferative effects on cancer cells and may offer advantages in terms of selectivity and efficacy.
Conclusion
This compound is a promising compound with diverse applications in medicinal chemistry. Its unique structure and ability to undergo various chemical reactions make it a valuable building block for the development of new therapeutic agents. Ongoing research continues to uncover its potential in treating infectious diseases and cancer, highlighting its significance in the field of drug discovery.
Properties
IUPAC Name |
2-amino-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H3,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKXCIKFJQSZHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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